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Introduction
ATTO 425, a fluorescent dye from the coumarin family, is emerging as a valuable tool in the

field of super-resolution microscopy, particularly in single-molecule localization microscopy

(SMLM) techniques such as STORM (Stochastic Optical Reconstruction Microscopy) and

PALM (Photoactivated Localization Microscopy). Its favorable photophysical properties,

including a high fluorescence quantum yield, significant Stokes shift, and good photostability,

make it a compelling candidate for achieving nanoscale resolution images of cellular structures.

[1][2][3] This document provides detailed application notes and protocols for the effective use of

ATTO 425 in STORM and PALM experiments.

Photophysical Properties of ATTO 425
A thorough understanding of the photophysical characteristics of a fluorophore is paramount for

successful super-resolution imaging. ATTO 425 exhibits properties that are well-suited for the

stochastic switching required in STORM and PALM.
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Property Value Reference

Excitation Maximum (λex) 439 nm [3]

Emission Maximum (λem) 485 nm [3]

Molar Extinction Coefficient 45,000 M⁻¹cm⁻¹ [3]

Fluorescence Quantum Yield 90% [3]

Fluorescence Lifetime 3.6 ns [3]

Molecular Weight ~427 g/mol [3]

While specific quantitative data on the photoswitching performance of ATTO 425 under

dSTORM conditions (e.g., photons per switching event, on/off duty cycle, and localization

precision) is not as extensively documented as for other dyes like Alexa Fluor 647, its

successful application in live-cell dSTORM with a resolution of approximately 20 nm has been

reported.[4] The quality of super-resolution images is directly influenced by these

photoswitching parameters. A higher photon output per switching event leads to better

localization precision, while a low on/off duty cycle is crucial for minimizing the spatial overlap

of simultaneously active fluorophores, thus enabling higher labeling densities and,

consequently, a more detailed final image.[1]

Experimental Protocols
Labeling of Cellular Structures with ATTO 425
Successful super-resolution imaging begins with optimal sample labeling. The following

protocols are adapted for labeling proteins with ATTO 425 NHS-ester, a common derivative for

targeting primary amines.

Materials:

ATTO 425 NHS-ester

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Protein of interest (e.g., antibody, nanobody) in an amine-free buffer (e.g., PBS, pH 7.4)
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Sodium bicarbonate buffer (1 M, pH 8.3)

Gel permeation chromatography column (e.g., Sephadex G-25) or dialysis equipment

Phosphate-buffered saline (PBS), pH 7.2

Procedure:

Protein Preparation:

Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine). If

necessary, dialyze the protein against PBS.

Adjust the protein concentration to 2-10 mg/mL in PBS.

Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH

to ~8.3.

Dye Preparation:

Immediately before use, dissolve the ATTO 425 NHS-ester in anhydrous, amine-free DMF

or DMSO to a concentration of 1-10 mg/mL.

Conjugation:

Add a 5-10 fold molar excess of the reactive ATTO 425 solution to the protein solution.

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected

from light.

Purification:

Separate the labeled protein from unreacted dye using a gel permeation chromatography

column equilibrated with PBS (pH 7.2).

Alternatively, purify the conjugate by extensive dialysis against PBS.

The first colored band to elute from the column is the labeled protein.
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Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 439 nm (for

ATTO 425).

Calculate the protein concentration and the dye concentration using the Beer-Lambert law

and the respective extinction coefficients. The DOL is the molar ratio of the dye to the

protein.

dSTORM Imaging Protocol for ATTO 425
This protocol is based on established dSTORM procedures and is optimized for fluorophores in

the spectral range of ATTO 425.

Materials:

Labeled sample on #1.5H coverslips

dSTORM imaging buffer (see composition below)

Super-resolution microscope equipped with appropriate lasers (e.g., 405 nm for activation

and 488 nm for excitation) and a sensitive camera (EMCCD or sCMOC).

dSTORM Imaging Buffer Preparation:

An imaging buffer containing a thiol is essential for inducing the photoswitching of many

organic dyes. For dyes in the spectral range of ATTO 425 (like ATTO 488), a buffer containing

mercaptoethylamine (MEA) is recommended.[5][6]

Buffer Components:

Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl

Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

GLOX Solution:

14 mg Glucose Oxidase
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50 µL Catalase (17 mg/mL)

200 µL Buffer A

Vortex to dissolve, spin down, and use the supernatant. Store at 4°C for up to 2 weeks.[6]

1 M MEA Solution:

77 mg MEA

1.0 mL 0.25 N HCl

Store at 4°C for up to 1 month.[6]

Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and 70

µL of 1 M MEA solution. Mix gently.[6]

Imaging Procedure:

Sample Mounting: Mount the coverslip with the labeled cells in an imaging chamber.

Buffer Exchange: Replace the storage buffer (e.g., PBS) with the freshly prepared dSTORM

imaging buffer.

Microscope Setup:

Use a high numerical aperture objective (e.g., 100x TIRF objective).

Illuminate the sample with the 488 nm laser at a high power density to drive most of the

ATTO 425 molecules into a dark state.

Image Acquisition:

Use a low-power 405 nm laser to photoactivate a sparse subset of ATTO 425 molecules

back to the fluorescent state.

Simultaneously excite the activated molecules with the 488 nm laser and record the

fluorescence emission using the camera.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.augusta.edu/mcg/cba/cic/storm_tips.pdf
https://www.augusta.edu/mcg/cba/cic/storm_tips.pdf
https://www.augusta.edu/mcg/cba/cic/storm_tips.pdf
https://www.benchchem.com/product/b1264053?utm_src=pdf-body
https://www.benchchem.com/product/b1264053?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a sequence of thousands of frames (typically 10,000 to 100,000) until most of the

fluorophores have been localized.

Data Analysis:

Process the acquired image stack with a single-molecule localization algorithm (e.g.,

Gaussian fitting) to determine the precise coordinates of each detected fluorophore.

Reconstruct the final super-resolution image from the list of localizations.

Visualizations
The following diagrams illustrate key workflows in a typical super-resolution microscopy

experiment using ATTO 425.
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Caption: Experimental workflow for dSTORM imaging with ATTO 425.
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Caption: Simplified Jablonski diagram for dSTORM photoswitching.
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ATTO 425 is a promising fluorophore for super-resolution imaging, particularly for dSTORM

applications in its spectral range. While more extensive quantitative characterization of its

photoswitching properties would be beneficial, the existing data and protocols provide a solid

foundation for its successful implementation. By following the detailed labeling and imaging

protocols outlined in this document, researchers can leverage the favorable characteristics of

ATTO 425 to achieve high-quality, super-resolved images of cellular structures, thereby

advancing our understanding of complex biological processes at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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